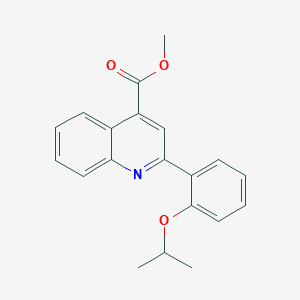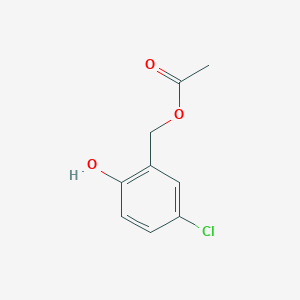
methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. This compound binds to the protein Dishevelled, which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of the activity of the pathway and the downstream effects that it mediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of the pathway by this compound can lead to decreased cell proliferation and increased cell differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which could be related to its modulation of T cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are many future directions for research involving methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate. One potential application is in the development of cancer therapies that target the Wnt/β-catenin signaling pathway. Additionally, this compound could be used in the development of therapies for neurodegenerative diseases that involve the differentiation of neural stem cells into neurons. Further research is needed to fully understand the potential applications of this compound in these and other fields of scientific research.
Synthesemethoden
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxyphenylacetyl chloride, and finally a cyclization reaction with phosphorus oxychloride and dimethylformamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of many types of cancer. In neurobiology, this compound has been shown to enhance the differentiation of neural stem cells into neurons, which could have implications for the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of T cells, which could have implications for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
methyl 2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)24-19-11-7-5-9-15(19)18-12-16(20(22)23-3)14-8-4-6-10-17(14)21-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGBYKOKAGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)




![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)